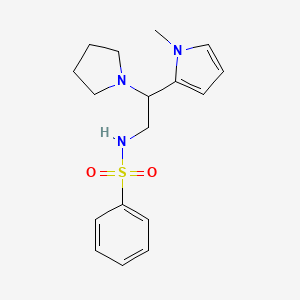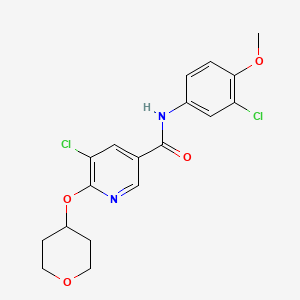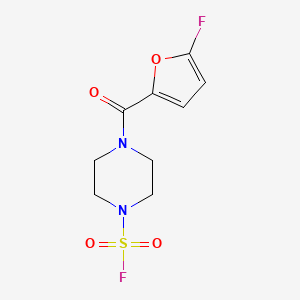![molecular formula C19H20N2O2S2 B2894865 1-(2,3-dimethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide CAS No. 630065-31-5](/img/structure/B2894865.png)
1-(2,3-dimethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,3-dimethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is a useful research compound. Its molecular formula is C19H20N2O2S2 and its molecular weight is 372.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound, also known as 1-(2,3-dimethylphenyl)-3-phenyl-2-sulfanylidene-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-5,5-dione, primarily targets the α2-adrenoceptor . The α2-adrenoceptor plays a crucial role in the regulation of neurotransmitter release from adrenergic neurons and is involved in a variety of physiological processes .
Mode of Action
The compound acts as an agonist at the α2-adrenoceptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to the α2-adrenoceptor, triggering a response that leads to a high degree of sedative-analgesic effect .
Biochemical Pathways
It is known that α2-adrenoceptors are involved in various biological activities, including neurotransmission, depression, parkinson’s disease, schizophrenia, stress and anxiety, and pain and inflammation . Therefore, it can be inferred that the compound may influence these pathways and their downstream effects.
Result of Action
As an α2-adrenoceptor agonist, the compound exhibits a high degree of sedative-analgesic effect . This means that it can reduce pain and induce sedation, making it potentially useful in clinical settings for procedures that require anesthesia .
Properties
IUPAC Name |
3-(2,3-dimethylphenyl)-5,5-dioxo-1-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S2/c1-13-7-6-10-16(14(13)2)21-18-12-25(22,23)11-17(18)20(19(21)24)15-8-4-3-5-9-15/h3-10,17-18H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCWYNBPCMOIKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3CS(=O)(=O)CC3N(C2=S)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{1-[(oxan-2-yl)methyl]piperidin-4-yl}-4-(pyridin-2-yl)piperazine](/img/structure/B2894785.png)
![N'-(2,4-dimethylphenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B2894786.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-nitrobenzamide hydrochloride](/img/structure/B2894788.png)
![N-(3-cyanophenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2894789.png)


![4-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine](/img/structure/B2894795.png)
![2-[(1-{6-Bromoimidazo[1,2-a]pyrazine-3-carbonyl}piperidin-3-yl)oxy]ethan-1-ol](/img/structure/B2894796.png)

![methyl 4-({2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}sulfamoyl)benzoate](/img/structure/B2894799.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2,3-dimethylbenzoate](/img/structure/B2894801.png)
![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2894805.png)
